N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a synthetic compound related to Ibrutinib, a well-known Bruton's tyrosine kinase inhibitor used in the treatment of various hematological malignancies. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib falls under the category of pharmaceutical intermediates and is classified as a heterocyclic compound due to the presence of nitrogen-containing rings in its structure. Its primary application is in medicinal chemistry, particularly in the synthesis of drugs targeting specific cancer pathways.
The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, including acylation reactions. One method includes dissolving an intermediate compound in a reaction solvent followed by acylation with acryloyl chloride under alkaline conditions. The process requires careful control of temperature and pH to ensure high yield and purity .
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions typical for compounds containing acrylate groups. These include:
The mechanism of action for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib primarily involves inhibition of Bruton's tyrosine kinase. This inhibition disrupts signaling pathways that are crucial for the proliferation and survival of malignant B cells.
Research indicates that compounds similar to Ibrutinib can lead to significant reductions in tumor cell viability through apoptosis induction and cell cycle arrest in cancer models .
While specific data on physical properties such as melting point or boiling point for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib may not be readily available due to its status as a research chemical, general observations include:
Key chemical properties include:
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is primarily used in:
This compound illustrates the ongoing efforts in medicinal chemistry to develop more effective treatments for hematological cancers and highlights the importance of detailed synthesis and characterization in drug development processes.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4